molecular formula C8H13ClO5 B8451528 tert-Butyl 3-[(chlorocarbonyl)oxy]propaneperoxoate CAS No. 26305-32-8

tert-Butyl 3-[(chlorocarbonyl)oxy]propaneperoxoate

Cat. No. B8451528
M. Wt: 224.64 g/mol
InChI Key: IYCFUFRXCCCTSX-UHFFFAOYSA-N
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Patent
US03991109

Procedure details

To 75 ml. of pentane at -10° to +5° C was added 39.6g. of phosgene. To this mixture was added a mixture of t-butyl-3-hydroxyperoxypropionate (38g. 0.2 moles of 85% pure products) and pyridine (15.8g. 0.2 moles) in diethyl ether over a period of one hour.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
15.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCCC.[C:6](Cl)([Cl:8])=[O:7].[C:10]([O:14][O:15][C:16](=[O:20])[CH2:17][CH2:18][OH:19])([CH3:13])([CH3:12])[CH3:11].N1C=CC=CC=1>C(OCC)C>[Cl:8][C:6]([O:19][CH2:18][CH2:17][C:16]([O:15][O:14][C:10]([CH3:13])([CH3:11])[CH3:12])=[O:20])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)(C)(C)OOC(CCO)=O
Name
Quantity
15.8 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture was added

Outcomes

Product
Name
Type
Smiles
ClC(=O)OCCC(=O)OOC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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